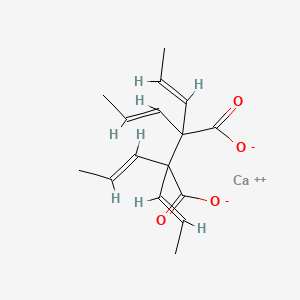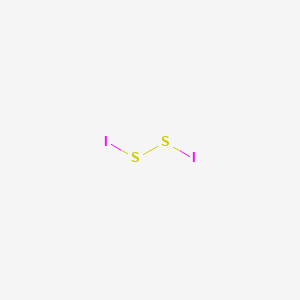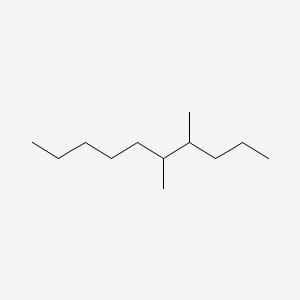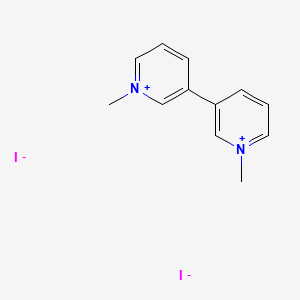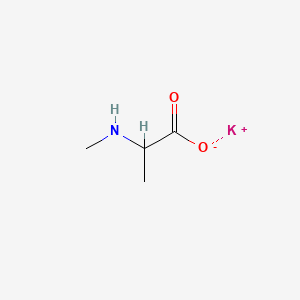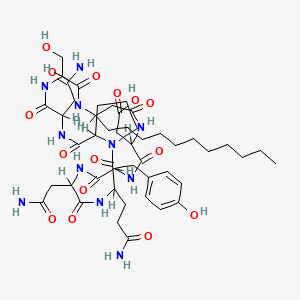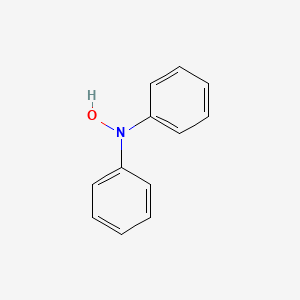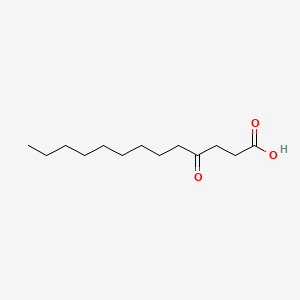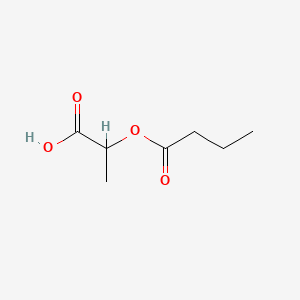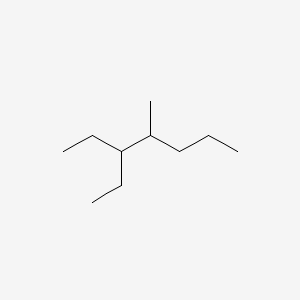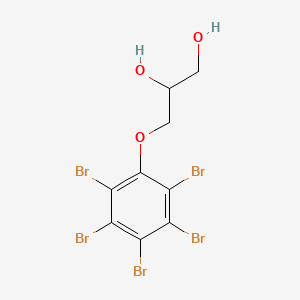![molecular formula C18H33Ca2N4O8+ B12653968 Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid CAS No. 84136-42-5](/img/structure/B12653968.png)
Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid is a complex organic compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are often proprietary and vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carboxymethyl-dimethyl derivatives and related azanium compounds. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
What sets dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
84136-42-5 |
|---|---|
Molecular Formula |
C18H33Ca2N4O8+ |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O4.C9H15N2O4.2Ca.2H/c1-11(2,6-9(14)15)5-3-4-10-8(13)7-12;1-9(2,8(14)15)11-5-3-4-10-7(13)6-12;;;;/h3-6H2,1-2H3,(H,10,13)(H,14,15);11H,3-5H2,1-2H3,(H,10,13)(H,14,15);;;;/q;-1;2*+2;2*-1 |
InChI Key |
ODJQOMQOMJSKFY-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].CC(C)(C(=O)O)NCCCNC(=O)[C-]=O.C[N+](C)(CCCNC(=O)[C-]=O)CC(=O)O.[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


